Cas no 118306-89-1 (4-(piperazin-1-yl)quinoline)

4-(Piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a piperazine moiety at the 4-position. This structure imparts versatility in pharmaceutical and chemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. The piperazine ring enhances solubility and binding affinity, making it valuable in medicinal chemistry for drug discovery, especially in the development of CNS-targeting agents and antimicrobial compounds. Its rigid quinoline scaffold contributes to stable molecular interactions, while the basic nitrogen in piperazine allows for further functionalization. The compound is commonly utilized in research settings for constructing pharmacophores and exploring structure-activity relationships.
4-(piperazin-1-yl)quinoline structure
4-(piperazin-1-yl)quinoline structure
Product Name:4-(piperazin-1-yl)quinoline
CAS No:118306-89-1
MF:C13H15N3
MW:213.278302431107
CID:132915
PubChem ID:1534386
Update Time:2025-10-19

4-(piperazin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,4-(1-piperazinyl)-
    • 4-PIPERAZIN-1-YL-QUINOLINE
    • 1-(4-quinolinyl)piperazine
    • 1-(quinolin-4-yl)piperazine
    • 4-(1-piperazinyl)quinoline
    • 4-(piperazin-1-yl)quinoline
    • 4-quinolylpiperazine
    • AC1LTJSP
    • ACMC-20e8n3
    • CHEMBL2441621
    • SureCN900231
    • FT-0706783
    • 118306-89-1
    • MFCD02179800
    • SCHEMBL900231
    • J-003733
    • 4-piperazin-1-ylquinoline
    • AKOS000291550
    • CS-0267683
    • EN300-78038
    • BB 0239058
    • 4-Piperazinylquinoline
    • 1-(4-quinolyl)piperazine
    • CGSWRHKBLLDUHO-UHFFFAOYSA-N
    • BDBM50520368
    • DTXSID30364187
    • STL259592
    • DB-061274
    • A1AJQ
    • HS-8928
    • G24183
    • Inchi: 1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
    • InChI Key: CGSWRHKBLLDUHO-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C3C=CC=CC=23)CCNCC1

Computed Properties

  • Exact Mass: 213.12675
  • Monoisotopic Mass: 213.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16

4-(piperazin-1-yl)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223167-1g
4-(Piperazin-1-yl)quinoline
118306-89-1 95%
1g
$346 2021-08-04
Chemenu
CM223167-5g
4-(Piperazin-1-yl)quinoline
118306-89-1 95%
5g
$982 2021-08-04
Chemenu
CM223167-1g
4-(Piperazin-1-yl)quinoline
118306-89-1 95%
1g
$370 2023-01-04
abcr
AB213743-1 g
4-Piperazin-1-yl-quinoline
118306-89-1
1g
€578.00 2022-06-11
Enamine
EN300-78038-0.05g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
0.05g
$68.0 2025-02-22
Enamine
EN300-78038-0.1g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
0.1g
$101.0 2025-02-22
Enamine
EN300-78038-0.25g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
0.25g
$144.0 2025-02-22
Enamine
EN300-78038-0.5g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
0.5g
$227.0 2025-02-22
Enamine
EN300-78038-1.0g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
1.0g
$291.0 2025-02-22
Enamine
EN300-78038-2.5g
4-(piperazin-1-yl)quinoline
118306-89-1 95.0%
2.5g
$555.0 2025-02-22

4-(piperazin-1-yl)quinoline Related Literature

Additional information on 4-(piperazin-1-yl)quinoline

Introduction to 4-(piperazin-1-yl)quinoline (CAS No: 118306-89-1)

4-(piperazin-1-yl)quinoline, identified by its Chemical Abstracts Service (CAS) number 118306-89-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The structural integration of a piperazine moiety with a quinoline backbone imparts unique pharmacological properties, making it a valuable scaffold for drug discovery and development.

The quinoline core of 4-(piperazin-1-yl)quinoline is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. Piperazine, on the other hand, is a six-membered aromatic heterocycle containing two nitrogen atoms, which is frequently incorporated into drug molecules due to its ability to form stable hydrogen bonds and exhibit favorable pharmacokinetic properties. The combination of these two structural elements in 4-(piperazin-1-yl)quinoline suggests potential applications in the treatment of a variety of diseases, particularly those involving protein-protein interactions or enzyme inhibition.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 4-(piperazin-1-yl)quinoline's interactions with biological targets. Studies have indicated that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The piperazine ring's ability to modulate the binding affinity and selectivity of the quinoline moiety toward these targets makes 4-(piperazin-1-yl)quinoline a promising candidate for further investigation.

In addition to its potential anticancer applications, 4-(piperazin-1-yl)quinoline has shown promise in other therapeutic areas. Research has suggested that this compound may possess antimicrobial properties, making it a candidate for the development of novel antibiotics or antifungal agents. The structural features of 4-(piperazin-1-yl)quinoline allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, thereby exerting its antimicrobial effects.

The synthesis of 4-(piperazin-1-yl)quinoline typically involves multi-step organic reactions, starting from readily available quinoline derivatives and piperazine. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and yield of the synthesis process. These methods not only improve the accessibility of 4-(piperazin-1-yl)quinoline but also allow for structural modifications, enabling the exploration of analogues with enhanced pharmacological properties.

One of the most compelling aspects of 4-(piperazin-1-yl)quinoline is its versatility as a chemical scaffold. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and optimize its pharmacokinetic profile. This flexibility has led to numerous derivative compounds being investigated in preclinical studies, each with unique characteristics and potential therapeutic benefits.

The pharmacological evaluation of 4-(piperazin-1-yl)quinoline has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit specific enzymes and modulate signaling pathways relevant to diseases such as cancer and inflammation. In vivo studies have provided further evidence of its therapeutic potential, showing promising results in animal models of these conditions. These findings underscore the importance of 4-(piperazin-1-yl)quinoline as a lead compound for drug development.

The future direction of research on 4-(piperazin-1-yl)quinoline includes exploring its mechanism of action in greater detail and identifying new therapeutic applications. Advances in technologies such as CRISPR-Cas9 gene editing and high-throughput screening are expected to accelerate the discovery process by enabling more rapid identification of drug candidates and their targets. Additionally, collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications.

The regulatory landscape for drugs derived from compounds like 4-(piperazin-1-yl)quinoline is also evolving, with increasing emphasis on safety and efficacy data before clinical trials can commence. Regulatory agencies worldwide are implementing stringent guidelines to ensure that new drugs meet high standards of quality and performance. This regulatory framework will be essential in guiding the development pathway for 4-(piperazin-1-yl)quinoline based therapeutics.

In conclusion, 4-(piperazin-1-yl)quinoline (CAS No: 118306-89-1) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its combination of a quinoline core with a piperazine moiety offers versatile opportunities for drug design and development across multiple therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies, compounds like 4-(piperazin-1-y]l]quino ine are poised to play a crucial role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.